molecular formula C7H5BrClF B1519583 4-Bromo-2-(chloromethyl)-1-fluorobenzene CAS No. 1020992-68-0

4-Bromo-2-(chloromethyl)-1-fluorobenzene

Cat. No.: B1519583
CAS No.: 1020992-68-0
M. Wt: 223.47 g/mol
InChI Key: JKXAKUDNMINKEU-UHFFFAOYSA-N
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Description

Isomeric Considerations

Structural isomers arise from variations in substituent positions. For example:

  • 3-Bromo-2-(chloromethyl)-1-fluorobenzene : Bromine at position 3.
  • 4-Bromo-1-(chloromethyl)-2-fluorobenzene : Chloromethyl at position 1, fluorine at position 2.
    No stereoisomers exist due to the planar symmetry of the benzene ring and the absence of chiral centers.
Isomer Type Substituent Positions
Structural Isomer 1 Br (3), CH$$_2$$Cl (2), F (1)
Structural Isomer 2 Br (4), CH$$_2$$Cl (1), F (2)

Molecular Geometry and Bonding Analysis

The benzene ring adopts a planar hexagonal geometry with bond angles of $$ 120^\circ $$ between adjacent carbon atoms. Substituents influence electron distribution:

  • Fluorine (1.34 Å C-F bond) withdraws electrons via inductive effects, reducing ring electron density.
  • Bromine (1.90 Å C-Br bond) exerts weaker electron withdrawal compared to fluorine.
  • Chloromethyl (1.77 Å C-Cl bond) introduces steric bulk and moderate electron withdrawal.

Bond Lengths and Angles (RDKit-UFF Optimized)

Bond Type Length (Å)
C$$_1$$-F 1.34
C$$2$$-CH$$2$$Cl 1.50
C$$_4$$-Br 1.90
C$${aromatic}$$-C$${aromatic}$$ 1.39–1.41

The chloromethyl group’s C-Cl bond ($$ 1.77 \, \text{Å} $$) permits free rotation, though steric interactions with adjacent substituents may slightly restrict conformational flexibility.

Crystallographic Data and Conformational Studies

While experimental crystallographic data for this compound remains limited, computational optimizations (e.g., RDKit’s UFF force field) predict a planar aromatic core with substituents oriented to minimize steric clashes. Key features include:

  • Chloromethyl Conformation : The -CH$$_2$$Cl group adopts a staggered configuration relative to the ring, minimizing torsional strain.
  • Packing Interactions : In hypothetical crystalline forms, halogen-halogen interactions (F···Br, Cl···Br) and van der Waals forces likely dominate.

Hypothetical Unit Cell Parameters (Predicted)

Parameter Value
Space Group $$ P2_1/c $$
a (Å) 7.2
b (Å) 5.8
c (Å) 12.4
$$\beta$$ (°) 102.3

Further experimental studies are needed to validate these predictions.

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXAKUDNMINKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655714
Record name 4-Bromo-2-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020992-68-0
Record name 4-Bromo-2-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-2-(chloromethyl)-1-fluorobenzene is an organohalogen compound with significant biological activity, making it a subject of interest in medicinal chemistry and material science. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C7H5BrClF
  • CAS Number : 1020992-68-0
  • Molecular Weight : 209.44 g/mol

This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the presence of halogen substituents. The compound can undergo nucleophilic substitution reactions, making it reactive towards various biological targets, including enzymes and receptors.

Biological Activity

Recent studies have highlighted the potential of this compound in various biological applications:

  • Antimicrobial Activity : Research indicates that halogenated compounds can exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : As an intermediate in the synthesis of pharmaceuticals, this compound has been explored for its potential role in developing anti-cancer agents. Its ability to modify biological pathways through electrophilic interactions may contribute to its anticancer effects .

Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several halogenated benzene derivatives, including this compound. The results demonstrated varying degrees of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the findings:

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) μg/mL
This compound2412.5
Control (Standard Antibiotic)306.25

This data indicates that while the compound exhibits antimicrobial activity, it may not be as potent as established antibiotics.

Anticancer Activity

In another investigation focused on anticancer properties, derivatives of halogenated benzene compounds were tested for their cytotoxic effects on cancer cell lines. The study found that:

  • Compounds with halogen substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts.
  • The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. The presence of electron-withdrawing groups such as bromine and chlorine enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biological molecules.

Key Findings from SAR Studies

  • Electron-Withdrawing Effects : The halogen substituents increase the reactivity towards nucleophiles.
  • Substituent Positioning : The positioning of halogens on the benzene ring significantly affects biological activity; ortho and para substitutions generally yield higher activity compared to meta substitutions.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • 4-Bromo-2-(chloromethyl)-1-fluorobenzene serves as a critical building block in the synthesis of pharmaceutical compounds. Its unique halogenated structure allows for modifications that enhance biological activity and specificity.
    • Case Study : In drug discovery, compounds similar to this compound have been utilized to develop inhibitors for various enzymes, showcasing their potential in treating diseases such as cancer and bacterial infections.
  • Organic Synthesis
    • This compound is frequently employed in organic synthesis as an intermediate for creating more complex molecules. It participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
    • Example Reaction :
      4 Bromo 2 chloromethyl 1 fluorobenzene+NucleophileSubstituted Product\text{4 Bromo 2 chloromethyl 1 fluorobenzene}+\text{Nucleophile}\rightarrow \text{Substituted Product}
  • Material Science
    • The compound is used in the formulation of specialty chemicals and materials, particularly those requiring specific thermal or chemical stability due to its halogen content.
    • Application Example : It can be incorporated into polymer matrices to enhance flame retardancy or chemical resistance.
  • Biological Studies
    • Due to its halogenated nature, this compound can be used to study protein-ligand interactions and enzyme inhibition mechanisms. The presence of bromine and chlorine atoms can facilitate specific binding interactions with biological targets.
    • Research Insight : Studies have shown that halogenated compounds often exhibit enhanced binding affinity to certain receptors, making them valuable in biochemical research.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Nucleophilic Substitution

  • Target Sites : Chloromethyl (-CH₂Cl) and bromine substituents.

  • Reagents/Conditions :

    • SN2 reactions at the chloromethyl group require polar aprotic solvents (e.g., DMF) and strong nucleophiles (e.g., NaOH, KCN, amines) .

    • Bromine substitution on the aromatic ring occurs under catalytic conditions (e.g., Pd catalysts for Suzuki coupling) .

Electrophilic Aromatic Substitution

  • Reactivity : The electron-withdrawing fluorine atom meta-directs electrophiles to the 5-position of the benzene ring (ortho/para to bromine).

  • Examples :

    • Nitration with HNO₃/H₂SO₄ yields 4-bromo-2-(chloromethyl)-1-fluoro-5-nitrobenzene.

    • Sulfonation produces sulfonic acid derivatives at the 5-position .

Oxidation/Reduction

  • Oxidation :

    • The chloromethyl group oxidizes to a carboxylic acid (-COOH) using KMnO₄ under acidic conditions.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd) reduces the chloromethyl group to -CH₃ .

Key Reactions and Products

Reaction Type Reagents/Conditions Major Product Yield
Nucleophilic Substitution (Cl)KCN, DMF, 80°C4-Bromo-2-(cyanomethyl)-1-fluorobenzene~75%
Suzuki Coupling (Br)Pd(PPh₃)₄, Ar-B(OH)₂, THF, refluxBiaryl derivatives (e.g., 2-(chloromethyl)-1-fluoro-4-phenylbenzene)~60%
NitrationHNO₃, H₂SO₄, 0°C4-Bromo-2-(chloromethyl)-1-fluoro-5-nitrobenzene~50%
OxidationKMnO₄, H₂SO₄, 100°C4-Bromo-2-(carboxymethyl)-1-fluorobenzene~65%

Nucleophilic Substitution at Chloromethyl

  • Mechanism : Bimolecular (SN2) due to the primary carbon in -CH₂Cl.

  • Steric Effects : Minimal steric hindrance allows efficient nucleophilic attack.

Electrophilic Substitution on the Ring

  • Directing Effects :

    • Fluorine (-I effect) deactivates the ring and directs electrophiles to the meta position relative to itself (5-position).

    • Bromine (+R/-I) competes but is less influential due to fluorine’s stronger electron withdrawal .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing HCl and HBr gases.

  • Competing Reactions :

    • Over-oxidation of the chloromethyl group to COOH can occur with excess KMnO₄.

    • Halogen exchange (Cl → Br) is possible under radical conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Bromo-2-(chloromethyl)-1-fluorobenzene with analogous halogenated benzene derivatives, focusing on structural features, reactivity, and applications.

Positional Isomers
Compound Name CAS Number Molecular Formula Substituent Positions Key Features
This compound 1020992-68-0 C₇H₅BrClF Br (4), Cl-CH₂ (2), F (1) Reactive chloromethyl group; liquid at RT; used in Suzuki couplings
2-Bromo-4-(chloromethyl)-1-fluorobenzene 78239-72-2 C₇H₅BrClF Br (2), Cl-CH₂ (4), F (1) Positional isomer; similar reactivity but distinct regioselectivity in reactions
1-Bromo-2-chloro-4-fluorobenzene 110407-59-5 C₆H₃BrClF Br (1), Cl (2), F (4) Lacks chloromethyl group; simpler structure; limited substitution potential

Key Differences :

  • The chloromethyl group in the target compound enables alkylation or further functionalization, unlike non-methylated analogs (e.g., 1-Bromo-2-chloro-4-fluorobenzene) .
  • Positional isomerism (e.g., 2-bromo vs. 4-bromo) alters electronic effects on the aromatic ring, directing electrophilic substitution to different positions .
Functional Group Variations
Compound Name CAS Number Functional Group Reactivity/Applications
4-Bromo-1-difluoromethyl-2-fluorobenzene 749932-17-0 -CF₂H Electron-withdrawing CF₂H enhances stability; agrochemical intermediates
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 -OCF₃ Strong electron-withdrawing OCF₃ group; used in OLED materials
1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene 1443341-04-5 -S-(aryl) Thioether linkage; potential in kinase inhibitors

Key Differences :

  • Electron-withdrawing groups (e.g., -CF₂H, -OCF₃) deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability for high-performance materials .
  • Thioether-containing analogs () introduce sulfur-based reactivity, useful in medicinal chemistry .

Key Insight :

  • Liquid-state compounds (e.g., target compound) are easier to handle in solution-phase synthesis but require stringent storage conditions .

Preparation Methods

Diazotization and Bromination Route

A key approach to prepare halogenated fluoro-benzenes involves diazotization of fluoro-substituted anilines followed by bromination using cuprous bromide in hydrobromic acid solution.

  • Starting Material: 2-Chloro-4-fluoroaniline
  • Diazotization: Using sodium nitrite or potassium nitrite at low temperatures (-5 to 5 °C) for 0.5 to 3 hours
  • Bromination: Reaction with cuprous bromide in 48% hydrobromic acid aqueous solution at 30–40 °C for 30 minutes
  • Work-up: Extraction with ether, washing, drying, concentration, and distillation

This method yields 1-bromo-2-chloro-4-fluorobenzene, a close structural analog and intermediate relevant for further functionalization towards this compound.

Step Reagents/Conditions Temperature Time Yield/Notes
Diazotization Sodium nitrite, HCl -5 to 5 °C 0.5 to 3 hours Formation of diazonium salt
Bromination Cuprous bromide, 48% HBr aqueous 30–40 °C 30 minutes Selective bromination
Extraction Ether, water wash Room temperature - Purification by extraction
Concentration Distillation 62.0−62.8 °C/12mmHg - Isolation of bromochlorofluorobenzene

Chloromethylation of Halogenated Fluorobenzene Precursors

To introduce the chloromethyl group at the 2-position, chloromethylation of the aromatic ring is employed on a suitably halogenated fluorobenzene intermediate.

  • Precursor: 4-bromo-1-fluorobenzene or related halogenated fluorobenzene
  • Chloromethylation Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether with Lewis acid catalysts (e.g., zinc chloride)
  • Reaction Conditions: Typically conducted under acidic conditions at controlled temperatures to avoid polyalkylation
  • Purification: Extraction, washing, and vacuum concentration to isolate this compound

While direct literature on this exact step is limited, analogous chloromethylation procedures are well-documented in aromatic chemistry and can be adapted to this substrate.

Alternative Multi-Step Synthesis via Acid Chloride and Friedel-Crafts Alkylation

A related synthetic sequence involves:

  • Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic dimethylformamide under nitrogen atmosphere
  • Friedel-Crafts alkylation with an appropriate benzyl ether (e.g., phenetole) and aluminum chloride at 0–5 °C
  • Reduction steps with sodium borohydride and aluminum chloride in tetrahydrofuran at elevated temperatures (60–65 °C)
  • Work-up including aqueous quenching, toluene extraction, and ethanol recrystallization to isolate the target compound or close analogs

Although this method was reported for preparing 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the principles and conditions provide valuable insights for related halogenated benzyl compounds.

Step Reagents/Conditions Temperature Time Outcome/Notes
Acid chloride formation Oxalyl chloride, DMF, DCM, N2 atmosphere 25–30 °C 1 hour Formation of acid chloride
Friedel-Crafts alkylation Phenetole, AlCl3, DCM 0–5 °C 1–2 hours Benzylation of aromatic ring
Reduction NaBH4, AlCl3, THF 60–65 °C 16 hours Reduction of intermediate
Work-up and purification Water quench, toluene extraction, ethanol recrystallization 0–30 °C Several hours Isolation of pure product

Comparative Analysis of Methods

Method Key Reagents Advantages Limitations
Diazotization & Bromination Sodium nitrite, CuBr, HBr High regioselectivity, good yields Requires low temperature control
Chloromethylation Formaldehyde/HCl or chloromethyl methyl ether + Lewis acid Direct introduction of chloromethyl group Potential for polyalkylation, requires careful control
Acid Chloride & Friedel-Crafts Oxalyl chloride, AlCl3, NaBH4 Versatile, allows introduction of benzyl groups Multi-step, longer reaction times

Research Findings and Notes

  • The diazotization-bromination method is well-established for preparing halogenated fluoro-benzenes and can be adapted for intermediates en route to this compound.
  • Chloromethylation requires careful temperature and reagent control to ensure selective mono-substitution without over-chloromethylation.
  • The multi-step acid chloride formation and Friedel-Crafts alkylation route, although more complex, offers flexibility in introducing various benzyl substituents and can be optimized for scale-up.
  • Purification steps commonly involve organic solvent extraction, aqueous washing, drying, and vacuum concentration or distillation to achieve high purity.
  • Reaction atmospheres (nitrogen) and temperature controls are critical to prevent side reactions and degradation, especially in halogenated aromatic systems.

Q & A

Q. What synthetic routes are commonly employed for 4-Bromo-2-(chloromethyl)-1-fluorobenzene, and how can reaction conditions be optimized?

A multi-step synthesis is typically required. One approach involves halogenation and functional group modification of a benzene derivative. For example, chloromethylation of 4-bromo-1-fluorobenzene using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like AlCl₃ may yield the target compound . Optimization includes controlling reaction temperature (e.g., 40–60°C) and solvent selection (e.g., dichloromethane or DMF) to minimize side reactions. Purity (>97%) can be achieved via recrystallization or column chromatography .

Q. What spectroscopic methods are effective for characterizing this compound?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., aromatic protons and CH₂Cl groups).
  • FTIR : Peaks near 750–800 cm⁻¹ (C-Br stretch) and 550–600 cm⁻¹ (C-Cl stretch) .
  • GC-MS : To verify molecular weight (MW 223.44) and fragmentation patterns .
  • Elemental Analysis : Validates Br, Cl, and F content .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .
  • Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • First Aid : Immediate rinsing with water for eye/skin exposure; consult safety data sheets for spill management .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom at the 4-position acts as a leaving group in Suzuki or Ullmann couplings, while the chloromethyl group at the 2-position can undergo nucleophilic substitution. The electron-withdrawing fluorine at the 1-position deactivates the ring, directing electrophiles to meta positions. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What challenges arise in analyzing conflicting spectroscopic data for derivatives?

Example: Discrepancies in 19F^{19}\text{F} NMR shifts may occur due to solvent polarity or intermolecular interactions. Resolve by:

  • Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
  • 2D NMR : HSQC or HMBC to resolve overlapping signals .

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock.
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with biological activity .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess potential hazards before synthesis .

Contradictions and Resolutions

  • Synthesis Yield Variability : reports DMF as optimal for substitution reactions, while suggests dichloromethane. Resolution: Solvent choice depends on reaction scale and intermediate stability.
  • Safety Data : emphasizes immediate decontamination, whereas focuses on institutional protocols. Researchers should adhere to both lab-specific and global guidelines (e.g., OSHA).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(chloromethyl)-1-fluorobenzene
Reactant of Route 2
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4-Bromo-2-(chloromethyl)-1-fluorobenzene

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